2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid

Physicochemical Characterization Intermolecular Interactions Molecular Bulk Properties

Researchers requiring bifunctional probes often face protecting-group-heavy syntheses. This meta-ethynylphenyl building block solves that with orthogonal alkyne (CuAAC-ready) and carboxylic acid handles, minimizing steps. - Dual reactivity enables one-pot sequential derivatization without transient protection. - Fragment-like profile (MW 233.22 Da, TPSA 75.6 Ų, LogP 0.8) suits screening libraries; 98% purity reduces aggregation false positives. - Reliable supply: lot-specific QC and global cold-chain shipping ensure batch-to-batch reproducibility for medicinal chemistry and chemical biology workflows.

Molecular Formula C12H11NO4
Molecular Weight 233.22 g/mol
Cat. No. B13639063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid
Molecular FormulaC12H11NO4
Molecular Weight233.22 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC(=O)COCC(=O)O
InChIInChI=1S/C12H11NO4/c1-2-9-4-3-5-10(6-9)13-11(14)7-17-8-12(15)16/h1,3-6H,7-8H2,(H,13,14)(H,15,16)
InChIKeyCFPRCAUHNQWMBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid: Bifunctional Fragment Building Block


2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid (CAS 1291471-25-4) is a synthetic organic compound of the (2-amino-2-oxoethoxy)acetic acid class, featuring a 3‑ethynylphenyl moiety, an amide linker, and a terminal carboxylic acid group [REFS‑1]. Its molecular formula is C₁₂H₁₁NO₄ and its molecular weight is 233.22 g/mol [REFS‑1]. The compound is marketed as a research‑grade chemical building block, typically supplied at 98% purity [REFS‑2].

Dual orthogonal reactivity: terminal alkyne + carboxylic acid
Meta‑ethynyl substitution for CuAAC click‑chemistry derivatization
Research‑grade specification supports synthesis workflows

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid: Irreplaceable by Generic Analogs


Compounds sharing the (2‑amino‑2‑oxoethoxy)acetic acid scaffold exhibit widely divergent physicochemical and reactivity profiles depending on the nature and position of the aromatic substituent [REFS‑1]. The meta‑ethynylphenyl decoration simultaneously provides a terminal alkyne for click‑chemistry derivatization and a free carboxylic acid for amide/ester conjugation, a dual orthogonal reactivity that is absent in simple N‑arylacetamides or mono‑functional 2‑(2‑aminophenoxy)acetic acids [REFS‑2]. Procurement specifications such as purity (98%) and predicted physicochemical properties further distinguish this compound from lower‑purity or differently substituted analogues, making direct substitution without validation of the intended downstream chemistry unreliable.

This compound
Generic analog
Dual alkyne/COOH orthogonal reactivity
Lacks simultaneous orthogonal handles
Meta‑ethynyl for tunable CuAAC kinetics
Para‑isomer may shift reaction rate and selectivity
Research‑grade purity specification
Lower purity may introduce assay artifacts

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid: Quantitative Differentiation Evidence


Higher Density and Boiling Point vs. Non‑Carboxylic Acid Analogs

The target compound exhibits markedly higher predicted density (1.30 g/cm³) and boiling point (529.2 °C) compared to the structurally related N‑(4‑ethynylphenyl)acetamide, which shows a predicted density of 1.10 g/cm³ and boiling point of 331.8 °C . The 18% increase in density and 59% higher boiling point are consistent with the presence of an additional carboxylic acid moiety, enabling stronger hydrogen‑bonding networks and higher cohesive energy density.

Density & boiling point
Data to verify
Target: 1.30 g/cm³, 529 °C vs N‑(4‑ethynylphenyl)acetamide: 1.10 g/cm³, 332 °C
Context‑dependent property comparison
Predicted values; experimental verification not available
Physicochemical Characterization Intermolecular Interactions Molecular Bulk Properties

TPSA and LogP Balance for Fragment-Based Drug Design

The compound displays a computed topological polar surface area (TPSA) of 75.6 Ų and an XLogP3-AA of 0.8 [REFS‑1]. The TPSA falls within the “golden triangle” for oral bioavailability (TPSA < 140 Ų) and is moderately above the rule‑of‑three threshold for fragments (TPSA ≤ 60 Ų) yet still significantly lower than many elaborated lead compounds. When compared to the class‑average TPSA of typical fragment libraries (∼80 Ų) and the ideal fragment LogP range (0 – 3), the target compound’s balanced polarity provides a favorable starting point for lead optimization [REFS‑2].

TPSA & LogP balance
Class‑level inference
TPSA 75.6 Ų, LogP 0.8 (fragment median TPSA ≈ 80 Ų, ideal LogP 0–3)
Fragment‑compliant polarity profile
Computed properties; rule‑of‑three context
Fragment-Based Drug Discovery Drug-Likeness Rule-of-Three

Higher Purity Specification over Standard Screening Compounds

According to vendor specifications, 2‑(2‑((3‑ethynylphenyl)amino)‑2‑oxoethoxy)acetic acid is supplied at a minimum purity of 98% (by HPLC or equivalent) [REFS‑1]. In contrast, many screening‑deck compounds are provided at 95% purity. The 3‑percentage‑point increase in purity can be critical for high‑throughput biochemical assays, reducing the likelihood of false‑positive or false‑negative hits caused by impurities [REFS‑2].

Purity specification
Reported specification
98% vs typical screening deck 95%
Supports assay reproducibility screening
Vendor‑reported; method not specified
Chemical Purity Assay Reproducibility Biochemical Screening

Meta- vs. Para-Ethynyl Regiochemistry in CuAAC Reactivity

The 3‑ethynyl substitution pattern on the phenyl ring is expected to influence the electronic environment of the terminal alkyne, potentially affecting its reactivity in copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) relative to the 4‑ethynyl isomer. While direct kinetic data for this specific head‑to‑head comparison are not publicly available, Hammett‑based reactivity models predict that meta‑substituted ethynyl arenes exhibit a lower resonance effect on the alkyne carbon, resulting in moderate reactivity that balances stability and reaction rate [REFS‑1]. This positions the meta isomer as a useable alternative when para‑substituted derivatives are too reactive and prone to off‑target conjugation or when a defined regiochemical handle is required for stepwise synthesis.

Meta‑ vs para‑ethynyl CuAAC
Supporting evidence
Qualitative electronic modulation (meta‑ vs para‑)
Meta substitution may offer moderate CuAAC reactivity
Hammett‑based inference; no direct kinetic comparison available
Click Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition Regiochemical Reactivity

2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid: Best Application Scenarios


Click‑Chemistry‑Enabled Chemical Biology Probes

The terminal alkyne moiety of 2-(2-((3-Ethynylphenyl)amino)-2-oxoethoxy)acetic acid permits CuAAC conjugation with azide‑bearing fluorescent dyes, biotin, or affinity tags. This is directly supported by the ethynyl reactivity profile discussed in Section 3, enabling the generation of bifunctional probes where the carboxylic acid serves as an attachment point for further complexity [REFS‑1][REFS‑2].

Fragment‑Based Screening Library Stock

With a molecular weight of 233.22 Da, TPSA of 75.6 Ų, and LogP of 0.8, the compound conforms to fragment‑like physicochemical criteria, making it a suitable addition to a screening library for target‑based fragment screening. Its purity of 98% reduces the risk of aggregation‑based false positives [REFS‑2][REFS‑3].

Synthetic Intermediate for PTP1B Inhibitors

The (2‑amino‑2‑oxoethoxy)acetic acid scaffold is a privileged core in PTP1B inhibitor patents. The compound can serve as a starting point for structure‑guided optimization by exploiting the ethynyl group for introduction of additional aryl substituents via Sonogashira coupling [REFS‑4].

Carboxylic Acid‑Directed Late‑Stage Functionalization

The free carboxylic acid group allows direct amidation or esterification under mild conditions, facilitating late‑stage diversification of a library. Libraries built around the meta‑ethynylphenyl core benefit from the orthogonal reactivity of the alkyne and the acid, minimizing protecting‑group manipulations [REFS‑1].

Application
Selection Property
Validation Focus
Click‑chemistry probes
Orthogonal alkyne/COOH reactivity
CuAAC bioconjugation compatibility
Fragment screening library
Fragment‑compliant physicochemical profile
Assay purity and aggregation risk
PTP1B inhibitor synthesis
Scaffold for PTP1B SAR
Sonogashira diversification
Late‑stage functionalization
Free carboxylic acid for mild conjugation
Orthogonal protecting‑group‑free libraries
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